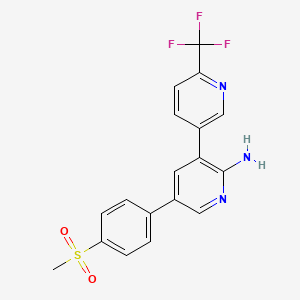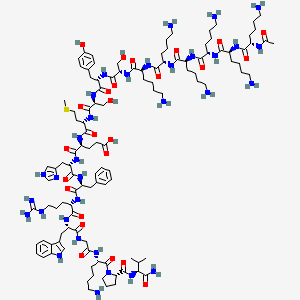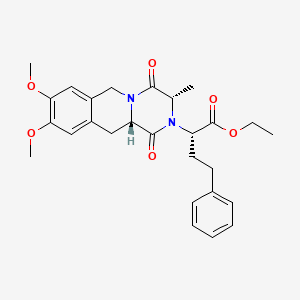
m-PEG6-acid
Übersicht
Beschreibung
Methoxy-polyethylene glycol-6-acid (m-PEG6-acid) is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it a versatile reagent in bioconjugation and drug delivery systems .
Wirkmechanismus
Target of Action
m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The this compound molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, this compound facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of this compound’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for this compound to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in this compound suggests that it may be more effective in aqueous environments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of methoxy-polyethylene glycol with succinic anhydride in the presence of a base, such as pyridine, to yield m-PEG6-acid .
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes under controlled conditions to ensure high purity and consistent molecular weight distribution. The process includes purification steps such as precipitation, filtration, and chromatography to remove unreacted monomers and by-products .
Types of Reactions:
Common Reagents and Conditions:
Coupling Agents: EDC, HATU, N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: Sulfuric acid, p-toluenesulfonic acid
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry: m-PEG6-acid is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .
Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of PEGylated nanoparticles for drug delivery .
Medicine: this compound is utilized in the formulation of PEGylated drugs, which exhibit improved pharmacokinetics and reduced immunogenicity. It is also used in the development of biocompatible hydrogels for tissue engineering .
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and adhesives. Its hydrophilic nature makes it suitable for use in various formulations requiring water solubility .
Vergleich Mit ähnlichen Verbindungen
- Methoxy-polyethylene glycol-5-acid (m-PEG5-acid)
- Methoxy-polyethylene glycol-7-acid (m-PEG7-acid)
- Methoxy-polyethylene glycol-8-acid (m-PEG8-acid)
Comparison: m-PEG6-acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter chain PEG acids like m-PEG5-acid, this compound offers better solubility and reduced steric hindrance in bioconjugation reactions . Longer chain PEG acids like m-PEG7-acid and m-PEG8-acid may offer increased solubility but can introduce more steric hindrance, affecting the efficiency of conjugation reactions .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















